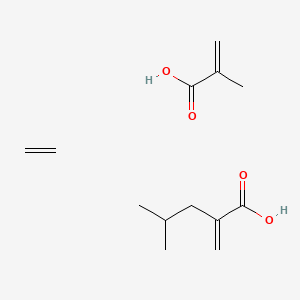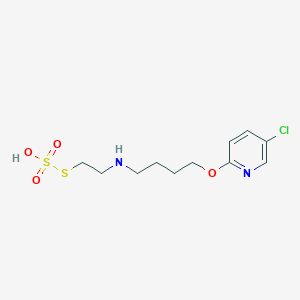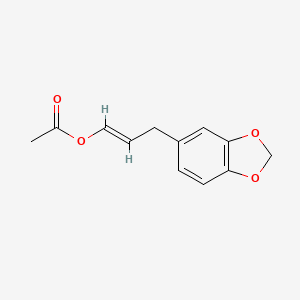
3'-Acetoxysafrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Acetoxysafrole is a chemical compound derived from safrole, a naturally occurring hepatocarcinogen found in sassafras oil and other essential oils.
Méthodes De Préparation
3’-Acetoxysafrole can be synthesized through several methods:
Synthetic Routes: One common method involves the acetylation of 1’-hydroxysafrole using acetic anhydride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields 3’-Acetoxysafrole as the primary product.
Industrial Production: Industrially, the production of 3’-Acetoxysafrole may involve large-scale acetylation processes using similar reagents but optimized for higher efficiency and yield.
Analyse Des Réactions Chimiques
3’-Acetoxysafrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1’-oxosafrole, a compound with potential carcinogenic properties.
Reduction: Reduction reactions can convert 3’-Acetoxysafrole back to 1’-hydroxysafrole.
Substitution: It reacts with nucleophiles such as methionine to form 3’-methylmercaptoisosafrole.
Common Reagents and Conditions: Typical reagents include acetic anhydride for acetylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products: The major products formed from these reactions include 1’-oxosafrole, 1’-hydroxysafrole, and 3’-methylmercaptoisosafrole.
Applications De Recherche Scientifique
3’-Acetoxysafrole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’-Acetoxysafrole involves its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules:
Comparaison Avec Des Composés Similaires
3’-Acetoxysafrole is compared with other similar compounds such as:
1’-Hydroxysafrole: Both compounds are metabolites of safrole, but 3’-Acetoxysafrole is more electrophilic and reactive.
3’-Acetoxyisosafrole: This compound is structurally similar but differs in its reactivity and biological effects.
3’-Bromoisosafrole: Another related compound used in synthetic chemistry with distinct reactivity patterns.
Propriétés
Numéro CAS |
42461-90-5 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
[(E)-3-(1,3-benzodioxol-5-yl)prop-1-enyl] acetate |
InChI |
InChI=1S/C12H12O4/c1-9(13)14-6-2-3-10-4-5-11-12(7-10)16-8-15-11/h2,4-7H,3,8H2,1H3/b6-2+ |
Clé InChI |
AITBOCKNEMIZFG-QHHAFSJGSA-N |
SMILES isomérique |
CC(=O)O/C=C/CC1=CC2=C(C=C1)OCO2 |
SMILES canonique |
CC(=O)OC=CCC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)



![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
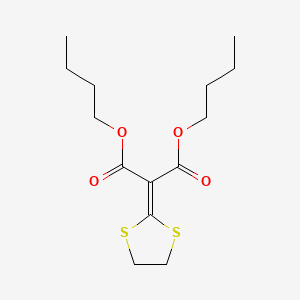
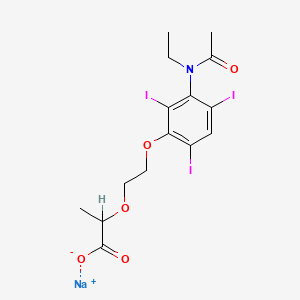
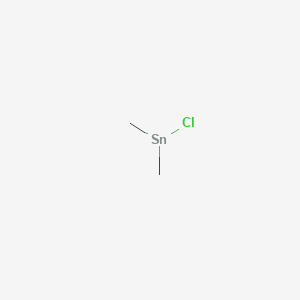
![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)

